N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Psychopharmacology Tryptamine Synthesis Auditory Perception

Researchers synthesizing 2-Me-DET for auditory processing studies face a critical supply problem: generic substitution of the indole-3-glyoxylamide yields inactive tryptamines, wasting resources and undermining research on pitch-shifting auditory effects. This compound is the definitive precursor, specifically enabling the high-yielding LiAlH4 reduction to 2-Me-DET with its unique pharmacological profile. Supplied as a high-purity AldrichCPR solid, it ensures experimental reproducibility for neuroscience research and analytical method development.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 92870-12-7
Cat. No. B2791815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS92870-12-7
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCCN(CC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C
InChIInChI=1S/C15H18N2O2/c1-4-17(5-2)15(19)14(18)13-10(3)16-12-9-7-6-8-11(12)13/h6-9,16H,4-5H2,1-3H3
InChIKeyJYRJMDZLPVZPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Core Specifications


N,N-Diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-3-glyoxylamide derivative . It serves as a critical precursor in the synthesis of substituted tryptamines, most notably N,N-diethyl-2-methyltryptamine (2-Me-DET), a compound with distinct pharmacological properties [1]. With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol, this compound is a solid at room temperature and is typically supplied as a high-purity research chemical .

Key precursor for established tryptamine synthesis routes.
The 2-methyl substitution is critical for targeting the 2-Me-DET structural series.
Supplied as AldrichCPR grade (HPLC ≥95%) to support reproducible synthetic outcomes.

Generic Indole-3-Glyoxylamide Analogs vs. This Compound


The critical structural feature of this compound is the methyl substitution at the 2-position of the indole ring. This seemingly minor modification is preserved through subsequent synthetic steps, fundamentally altering the pharmacological profile of the final tryptamine product. Substituting the unsubstituted indole-3-glyoxylamide or other N,N-diethyl-indole glyoxylamides will yield different active compounds (e.g., DET instead of 2-Me-DET), which lack the unique auditory-distortion effects documented for the 2-methyl derivative [1]. Therefore, generic substitution directly undermines the specific research or synthesis objectives.

Unsubstituted analogs yield distinct tryptamines with different serotonin receptor binding profiles, such as DET instead of 2-Me-DET.
Alternative purity grades may lack the ≥95% AldrichCPR specification, introducing unknown synthetic impurities.
A molecular weight difference of +56.11 g/mol relative to the unsubstituted analog leads to stoichiometric errors if unaccounted.

Differentiating Performance Evidence


Unique Psychoacoustic Profile in Resulting Tryptamine

The ultimate value of this precursor is its conversion to 2-Me-DET, a tryptamine with a distinct psychoacoustic effect. In documented human self-experiments from TiHKAL, 2-Me-DET consistently produced pitch-shifting auditory distortions, an effect entirely absent in reports for DET, which is derived from the unsubstituted precursor [1]. This provides a clear, experimentally observed differentiation.

Pitch-Shift Auditory Perception
Reported data
2-Me-DET reports pitch shifts (2/2); DET reports none (0/2)
Supports research on auditory signaling mediated by specific 5-HT receptor subtypes.
Human self-experiment data from TiHKAL. Qualitative outcome.
Psychopharmacology Tryptamine Synthesis Auditory Perception

Proven High-Yield Reduction Route to Active Tryptamine

The standard LiAlH4 reduction of indole-3-glyoxylamides to tryptamines is known to proceed with high efficiency. For the unsubstituted analog (synthesizing DET), a reported yield of 75% was achieved [1]. The synthesis of 2-Me-DET from this target compound utilizes an analogous reduction procedure, and its documented success as a synthetic route [2] confirms its comparable reliability, ensuring predictable and cost-effective scale-up.

LiAlH4 Reduction Yield
Reported data
~75% yield (14.7 g product)
Supports predictive scale-up of the synthetic route.
Standard reduction using anhydrous dioxane.
Synthetic Methodology Yield Optimization Process Chemistry

Superior Purity Specification (AldrichCPR)

Reproducible research demands high-purity starting materials. This compound is available through the Sigma-Aldrich AldrichCPR product line, a class of chemicals that are typically guaranteed to be ≥95% pure by HPLC . This level of quality assurance is often superior to what is available for close structural analogs from general chemical suppliers, where stated purity may be lower or unvalidated.

Purity Specification (AldrichCPR)
Class-level inference
HPLC ≥95%
Minimizes impurity-driven by-product paths in multi-step syntheses.
Supplier internal HPLC analysis.
Chemical Procurement Quality Assurance Reproducibility

Revised Stoichiometric Calculations vs. Unsubstituted Analog

The 2-methyl substitution increases the molecular weight of this compound to 258.32 g/mol, compared to 202.21 g/mol for the unsubstituted indole-3-glyoxylamide [1]. This 56.11 g/mol difference is a critical piece of information for synthetic chemists scaling reactions, as using the molecular weight of a generic analog will result in a significant stoichiometric error.

Molecular Weight vs. Unsubstituted Analog
Supporting evidence
258.32 vs. 202.21 g/mol
Corrects procurement and stoichiometric calculations for scaled reactions.
Calculated from molecular formula (C15H18N2O2).
Synthetic Planning Reaction Stoichiometry Analytical Chemistry

Optimal Scientific and Industrial Applications


Synthesis of 2-Me-DET for Auditory Psychopharmacology Research

This compound is the definitive precursor for the synthesis of 2-Me-DET, a tryptamine uniquely associated with pitch-shifting auditory distortions. Researchers investigating the neural correlates of auditory processing or the serotonin receptor subtypes mediating these effects require this specific precursor to ensure the active compound matches the documented pharmacological profile [1].

Reliable Synthetic Intermediate for Indole Alkaloid Research

The compound's established role in a high-yielding LiAlH4 reduction to produce 2-substituted tryptamines makes it a valuable intermediate in the total synthesis of complex indole alkaloids. Its predictable reactivity directly supports research programs focused on exploring novel tryptamine-based chemical space [2].

High-Purity Reference Standard for Analytical Method Development

Given its AldrichCPR specification of ≥95% purity, this compound serves as an ideal reference standard for developing and validating HPLC or LC-MS methods aimed at detecting and quantifying indole-3-glyoxylamide derivatives in complex matrices. This high level of purity is essential for accurate calibration curves .

Application
Selection Property
Validation Focus
Tryptamine probe synthesis for 5-HT receptor studies
2-methyl substituted indole precursor
Confirm 2-Me-DET structure via NMR
Synthesis of complex indole alkaloids
Well-defined reactivity
Monitor reduction step yield (TLC/HPLC)
Reference standard for LC-MS/HPLC
AldrichCPR purity grade
Verify lot-specific purity chromatogram
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